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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

palladium-catalyzed α-arylation of sulfoximine derivatives. The methodologies outlined herein

are based on established procedures for the α-arylation of N-protected S-methyl sulfoximine

esters, which serve as a foundational approach for the derivatization of related substrates like

S,S-dimethyl sulfoximine.

Introduction
Sulfoximines are an important class of sulfur-containing compounds that have garnered

significant interest in medicinal chemistry and materials science due to their unique

stereochemical properties and biological activities. The development of robust synthetic

methods to functionalize sulfoximines is crucial for accessing novel analogues with tailored

properties. The palladium-catalyzed α-arylation of sulfoximines represents a powerful strategy

for the formation of carbon-carbon bonds at the α-position to the sulfur atom, enabling the

synthesis of structurally diverse arylmethyl sulfoximine derivatives.

Initial studies have revealed that direct α-arylation of simple, unprotected sulfoximines is

challenging. The acidity of the α-protons is often insufficient for efficient deprotonation and

subsequent transmetalation in the catalytic cycle. To overcome this limitation, a common
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strategy involves the use of N-protected sulfoximine esters, which enhances the acidity of the

S-methyl protons, facilitating the desired cross-coupling reaction.[1]

Reaction Principle
The palladium-catalyzed α-arylation of an N-protected sulfoximine ester with an aryl bromide

proceeds via a catalytic cycle involving oxidative addition, deprotonation of the sulfoximine,

formation of a palladium enolate (or equivalent), and reductive elimination to afford the α-

arylated product and regenerate the active palladium(0) catalyst. The choice of palladium

source, ligand, base, and solvent is critical for achieving high yields and conversions.[1]

Experimental Data
The following data is based on the palladium-catalyzed α-arylation of N-benzoyl sulfoximine

ethyl ester with various aryl bromides as reported by Bolm and Cho.[1] This serves as a model

system for the α-arylation of S,S-dimethyl sulfoximine derivatives under similar N-protection

and activation strategies.

Table 1: Optimization of Reaction Conditions

Entry
Palladium
Source
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent Yield (%)

1 Pd₂(dba)₃ (3) PCy₃ (9) NaOt-Bu (3) Dioxane 79

2 Pd(OAc)₂ (3) PCy₃ (9) NaOt-Bu (3) Dioxane 79

3 Pd(OAc)₂ (3) PPh₃ (9) NaOt-Bu (3) Dioxane <10

4 Pd(OAc)₂ (3) PCy₃ (9) KHMDS (3) Dioxane <20

5 Pd(OAc)₂ (3) PCy₃ (9) NaH (3) Dioxane <5

6 Pd(OAc)₂ (3) PCy₃ (9) Cs₂CO₃ (3) Dioxane No Reaction

7 Pd(OAc)₂ (3) PCy₃ (9) NaOt-Bu (3) THF 55

8 Pd(OAc)₂ (3) PCy₃ (9) NaOt-Bu (3) Toluene 62
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Reaction Conditions: N-benzoyl sulfoximine ethyl ester (1 equiv), Phenyl bromide (1.2 equiv),

Base (3 equiv), Pd source, Ligand, Solvent, Reflux, 1 h.[1]

Table 2: Substrate Scope of Aryl Bromides
Entry Aryl Bromide Product Yield (%)

1 Phenyl bromide 8a 79

2
4-Methoxy-phenyl

bromide
8b 87

3
4-tert-Butyl-phenyl

bromide
8c 81

4
4-Trifluoromethyl-

phenyl bromide
8d 75

5
4-Cyano-phenyl

bromide
8e 68

6
4-Acetyl-phenyl

bromide
8f 72

7
3-Methoxy-phenyl

bromide
8g 83

8 1-Bromo-naphthalene 8h 77

9
4-

Chlorobromobenzene
8i 74

10 1,4-Dibromobenzene 8j-A + 8j-B 65 (1:1)

11 2-Bromotoluene 8k 71

12 2-Bromoanisole - 25

Optimized Conditions: N-benzoyl sulfoximine ethyl ester (1 equiv), Aryl bromide (1.2 equiv),

Pd(OAc)₂ (3 mol%), PCy₃ (9 mol%), NaOt-Bu (3 equiv), Dioxane, Reflux, 1 h.[1]
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The following is a general procedure for the palladium-catalyzed α-arylation of an N-protected

S-methyl sulfoximine ester. This protocol should be adapted and optimized for S,S-dimethyl
sulfoximine, likely requiring prior N-protection and activation.

Materials and Reagents
N-protected S-methyl sulfoximine ester

Aryl bromide

Palladium(II) acetate (Pd(OAc)₂)

Tricyclohexylphosphine (PCy₃)

Sodium tert-butoxide (NaOt-Bu)

Anhydrous 1,4-dioxane

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Magnetic stirrer and heating mantle

Argon or nitrogen source

General Procedure
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add

palladium(II) acetate (0.03 equiv) and tricyclohexylphosphine (0.09 equiv).

Solvent Addition: Add anhydrous 1,4-dioxane to the flask and stir the mixture for 10 minutes

at room temperature.

Reagent Addition: To the catalyst mixture, add the N-protected S-methyl sulfoximine ester

(1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (3.0 equiv).

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1
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hour.[1]

Workup: After completion, cool the reaction mixture to room temperature. Quench the

reaction with a saturated aqueous solution of ammonium chloride.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20

mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired α-arylated sulfoximine.
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Caption: Proposed catalytic cycle for the α-arylation.
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Caption: Step-by-step experimental workflow.
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Caption: Key components for successful α-arylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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